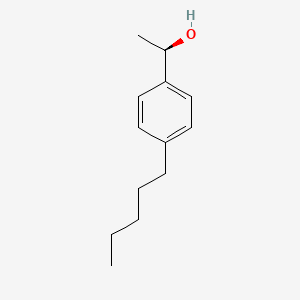

(1R)-1-(4-Pentylphenyl)ethan-1-ol

Description

(1R)-1-(4-Pentylphenyl)ethan-1-ol is a chiral secondary alcohol characterized by a pentyl substituent on the para-position of the benzene ring and an (R)-configured hydroxyl-bearing carbon. The pentyl chain enhances lipophilicity, which may improve membrane permeability in bioactive molecules .

Properties

Molecular Formula |

C13H20O |

|---|---|

Molecular Weight |

192.30 g/mol |

IUPAC Name |

(1R)-1-(4-pentylphenyl)ethanol |

InChI |

InChI=1S/C13H20O/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)14/h7-11,14H,3-6H2,1-2H3/t11-/m1/s1 |

InChI Key |

MVURWJUERXRTAO-LLVKDONJSA-N |

Isomeric SMILES |

CCCCCC1=CC=C(C=C1)[C@@H](C)O |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Pentylphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (1R)-1-(4-Pentylphenyl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-Pentylphenyl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, catalytic hydrogenation with Pd/C.

Substitution: Thionyl chloride (SOCl2) for conversion to alkyl chlorides, phosphorus tribromide (PBr3) for conversion to alkyl bromides.

Major Products

Oxidation: (1R)-1-(4-Pentylphenyl)ethanone, (1R)-1-(4-Pentylphenyl)ethanoic acid.

Reduction: (1R)-1-(4-Pentylphenyl)ethane.

Substitution: (1R)-1-(4-Pentylphenyl)ethyl chloride, (1R)-1-(4-Pentylphenyl)ethyl bromide.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a chiral building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Pentylphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved would require detailed biochemical studies.

Comparison with Similar Compounds

Alkyl-Substituted Phenyl Ethanols

Key Compounds:

- (1R)-1-(4-Ethylphenyl)ethan-1-ol (MW: 150.22, liquid, CAS 54225-75-1) .

- (1R)-1-(4-Propylphenyl)ethan-1-ol (MW: 164.25, liquid, CAS 105364-41-8) .

Discussion :

Increasing alkyl chain length (ethyl → propyl → pentyl) correlates with higher molecular weight and lipophilicity, which may enhance bioavailability in drug design. The liquid state of shorter-chain derivatives suggests that the pentyl analog may also remain liquid, though viscosity could increase .

Alkoxy-Substituted Phenyl Ethanols

Key Compounds:

| Property | 4-Ethoxy Derivative | Target (4-Pentyl) |

|---|---|---|

| Boiling Point | ~270.9 °C (predicted) | Higher (est.) |

| Density | 1.032 g/cm³ | Lower (est.) |

| Enantiomeric Excess | Not reported | Dependent on synthesis |

Discussion: Alkoxy groups introduce polar oxygen atoms, reducing lipophilicity compared to alkyl chains. The ethoxy derivative’s higher boiling point reflects stronger intermolecular forces (dipole-dipole interactions), whereas the pentyl analog’s nonpolar chain would prioritize van der Waals interactions .

Halogen-Substituted Phenyl Ethanols

Key Compounds:

- (1R)-1-(3-Chlorophenyl)ethan-1-ol (87% ee, 99% yield) .

- (1R)-1-(4-Fluorophenyl)ethan-1-ol (90% ee, 99% yield) .

Discussion: Halogen substituents enhance electronegativity and binding affinity in drug-receptor interactions. Biocatalytic reductions (e.g., alcohol dehydrogenases) achieve high ee (>95% for 4'-hydroxyacetophenone derivatives ), but chlorinated analogs show slightly lower ee, possibly due to steric or electronic effects .

Nitro- and Sulfur-Substituted Derivatives

Key Compounds:

- (1R)-1-(4-Methyl-3-nitrophenyl)ethan-1-ol (MW: 181.19, powder, CAS 1344927-61-2) .

- (1R)-1-[4-(Methylsulfanyl)phenyl]ethan-1-ol (CAS 1071033-55-0) .

| Property | Nitro Derivative | Methylsulfanyl Derivative |

|---|---|---|

| Physical State | Powder | Not reported |

| Storage Conditions | 4 °C | Room temperature |

| Reactivity | Electron-deficient ring | Thioether stability |

The pentyl analog’s nonpolar chain would lack these reactive sites but improve solubility in organic media .

Biological Activity

(1R)-1-(4-Pentylphenyl)ethan-1-ol, also known as a phenolic compound, has garnered attention in recent years for its potential biological activities. This article delves into its biological activity, including antioxidant properties, cytotoxicity, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . It features a pentyl group attached to a phenolic structure, which contributes to its biological activity. The compound is characterized by its hydrophobic nature due to the long alkyl chain, which may influence its interaction with biological membranes.

Antioxidant Activity

Antioxidant activity is one of the most studied properties of this compound. Various studies have employed methods such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays to evaluate the compound's ability to neutralize free radicals.

Table 1: Antioxidant Activity of this compound

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 70 |

| 200 | 85 |

The results indicate that as the concentration increases, the scavenging activity also rises significantly, suggesting a dose-dependent response. This property is crucial in mitigating oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cancer cell lines to determine the potential therapeutic applications of this compound. The MTT assay is commonly used for this purpose.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The IC50 values reflect the concentration required to inhibit cell growth by 50%. The lower IC50 values observed in HeLa cells suggest that this compound may be particularly effective against cervical cancer cells.

The mechanism behind the biological activities of this compound may involve multiple pathways:

- Antioxidant Mechanism : The compound donates hydrogen atoms to free radicals, converting them into stable molecules and preventing cellular damage.

- Cytotoxic Mechanism : It may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several case studies have explored the effects of this compound in vivo and in vitro:

Case Study 1 : A study on mice demonstrated that administration of this compound significantly reduced tumor size in xenograft models of breast cancer. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated groups compared to controls.

Case Study 2 : In a clinical trial involving patients with oxidative stress-related disorders, supplementation with this compound showed improvements in biomarkers such as malondialdehyde and glutathione levels, indicating enhanced antioxidant capacity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.